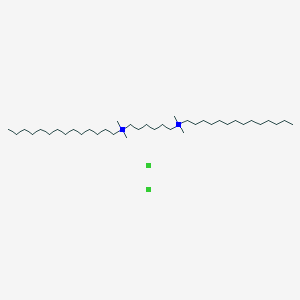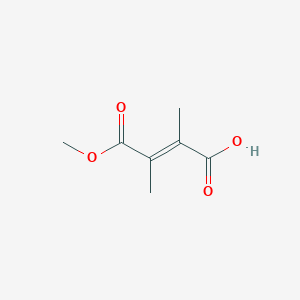![molecular formula C8H8ClFO B12841204 [2-(Chloromethyl)-5-fluorophenyl]methanol CAS No. 313232-91-6](/img/structure/B12841204.png)
[2-(Chloromethyl)-5-fluorophenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Chloromethyl)-5-fluorophenyl]methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chloromethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Chloromethyl)-5-fluorophenyl]methanol typically involves the chloromethylation of 5-fluorobenzyl alcohol. One common method is the reaction of 5-fluorobenzyl alcohol with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the chloromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Chloromethyl)-5-fluorophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(Chloromethyl)-5-fluorobenzaldehyde or 2-(Chloromethyl)-5-fluorobenzoic acid.
Reduction: 2-Methyl-5-fluorophenylmethanol.
Substitution: 2-(Aminomethyl)-5-fluorophenylmethanol or 2-(Thiophenylmethyl)-5-fluorophenylmethanol.
Applications De Recherche Scientifique
[2-(Chloromethyl)-5-fluorophenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of [2-(Chloromethyl)-5-fluorophenyl]methanol involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The fluorine atom can enhance the compound’s reactivity and stability, making it a useful tool in biochemical studies. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can lead to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Chloromethyl)-5-fluorophenyl]methanol: Unique due to the presence of both chloromethyl and fluorine substituents.
[2-(Chloromethyl)-5-methylphenyl]methanol: Similar structure but with a methyl group instead of fluorine.
[2-(Chloromethyl)-5-chlorophenyl]methanol: Similar structure but with an additional chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased electronegativity and reactivity, compared to its analogs. This makes it particularly useful in applications requiring high reactivity and stability, such as in the synthesis of pharmaceuticals and specialty chemicals.
Propriétés
Numéro CAS |
313232-91-6 |
|---|---|
Formule moléculaire |
C8H8ClFO |
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
[2-(chloromethyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C8H8ClFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,11H,4-5H2 |
Clé InChI |
RDVFHNUUVUHBEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



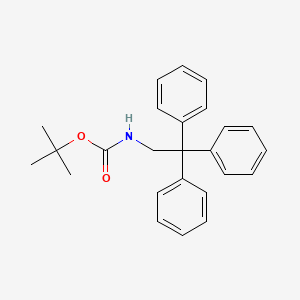

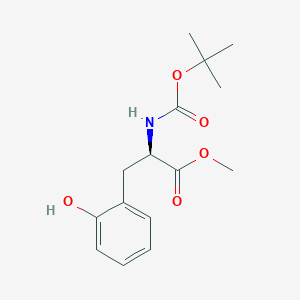
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)

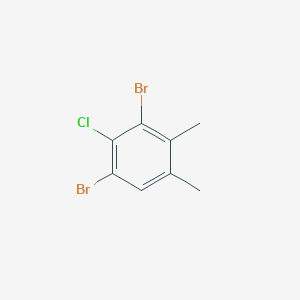
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)


![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)

